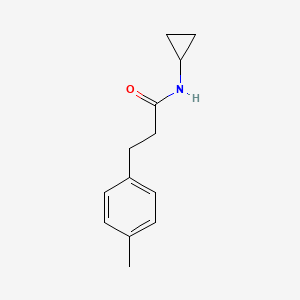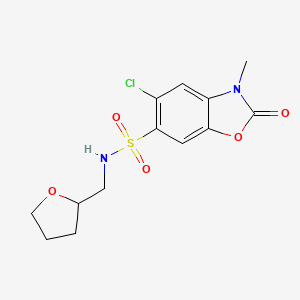![molecular formula C17H22N2O3 B4439052 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4439052.png)
4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
説明
4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one, also known as BIBO3304, is a novel compound that has been developed for scientific research purposes. It is a benzoxazinone derivative that has been shown to have potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
作用機序
4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one acts as a selective antagonist of the NMDA receptor, which is a subtype of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one reduces the influx of calcium ions into the neurons, which can lead to excitotoxicity and neuronal damage. 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to modulate the activity of other ion channels and receptors, such as the voltage-gated potassium channels and the α7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has been found to reduce the infarct size and improve the neurological function in animal models of stroke and traumatic brain injury. 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to enhance the synaptic plasticity and improve the cognitive function in animal models of Alzheimer's disease and schizophrenia. In cancer cells, 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has been found to inhibit the proliferation and induce the apoptosis by activating the caspase pathway and suppressing the Akt/mTOR pathway. In immune cells, 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to enhance the T cell activation and cytokine production, and promote the dendritic cell maturation and antigen presentation.
実験室実験の利点と制限
4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has several advantages for lab experiments, such as its high purity and stability, its selective and potent activity on the NMDA receptor, and its potential therapeutic applications in various fields of scientific research. However, there are also some limitations for lab experiments with 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one, such as its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and its complex mechanism of action that requires further investigation.
将来の方向性
There are several future directions for the scientific research on 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one. One direction is to investigate the potential therapeutic applications of 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one in other fields, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Another direction is to explore the structure-activity relationship of 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one and develop more potent and selective NMDA receptor antagonists. A third direction is to elucidate the molecular mechanisms of 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one's action on ion channels and receptors, and its interactions with other signaling pathways. Overall, 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one is a promising compound for scientific research, with potential applications in various fields of medicine and biology.
科学的研究の応用
4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to have potential therapeutic applications in various fields of scientific research. In neuroscience, 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has been found to be a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory processes. 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In oncology, 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In immunology, 4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to modulate the activity of immune cells, such as T cells and dendritic cells, and enhance the immune response against tumors.
特性
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-7-13(2)9-18(8-12)16(20)10-19-14-5-3-4-6-15(14)22-11-17(19)21/h3-6,12-13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCBOZRTMAHWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C(=O)COC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4438989.png)
![N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4438991.png)
![2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4439009.png)
![((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B4439012.png)
![3-amino-N-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439019.png)
![isopropyl {2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}acetate](/img/structure/B4439027.png)
![2,2,4,6,7-pentamethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4439032.png)



![1-(3-methoxypropyl)-9-methyl-2-[(3-methyl-1-piperidinyl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4439056.png)

![N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439062.png)